8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline
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Overview
Description
8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline is a chemical compound with a molecular formula of C12H12BrNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline typically involves the bromination of quinoline derivatives followed by the introduction of the methanesulfonyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 6-[1-(methanesulfonyl)ethyl]quinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
6-[1-(Methanesulfonyl)ethyl]quinoline:
Quinoline: The parent compound, which lacks both the bromine and methanesulfonyl groups.
Uniqueness
8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline is unique due to the presence of both the bromine and methanesulfonyl groups. These functional groups enhance its reactivity and make it suitable for a wider range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
346629-98-9 |
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Molecular Formula |
C12H12BrNO2S |
Molecular Weight |
314.20 g/mol |
IUPAC Name |
8-bromo-6-(1-methylsulfonylethyl)quinoline |
InChI |
InChI=1S/C12H12BrNO2S/c1-8(17(2,15)16)10-6-9-4-3-5-14-12(9)11(13)7-10/h3-8H,1-2H3 |
InChI Key |
HZZMDWRJRQASMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C2C(=C1)C=CC=N2)Br)S(=O)(=O)C |
Origin of Product |
United States |
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